molecular formula C15H21NO4 B13390905 (2S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid

(2S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13390905
M. Wt: 279.33 g/mol
InChI Key: CWRCPUJCLXNYLV-UHFFFAOYSA-N
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Description

(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its hexanamido group attached to a hydroxyphenyl propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyphenylacetic acid and hexanoyl chloride.

    Amidation Reaction: The hexanoyl chloride is reacted with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine to form the hexanamido derivative.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of (S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid may involve:

    Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the hexanamido moiety can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of hexanol derivatives.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Lacks the hexanamido group, making it less versatile in chemical reactions.

    4-Hydroxyphenylacetic acid: Similar structure but lacks the propanoic acid moiety, affecting its reactivity and applications.

    N-Hexanoyl-4-hydroxyphenylalanine: Contains an amino acid backbone, making it more suitable for peptide synthesis.

Uniqueness

(S)-2-Hexanamido-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of a hexanamido group and a hydroxyphenyl propanoic acid backbone, providing a versatile platform for various chemical modifications and applications in research and industry.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H21NO4/c1-2-3-4-5-14(18)16-13(15(19)20)10-11-6-8-12(17)9-7-11/h6-9,13,17H,2-5,10H2,1H3,(H,16,18)(H,19,20)

InChI Key

CWRCPUJCLXNYLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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